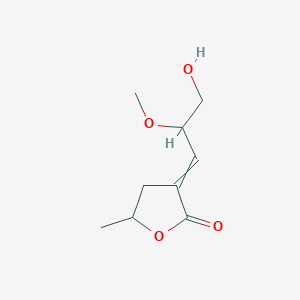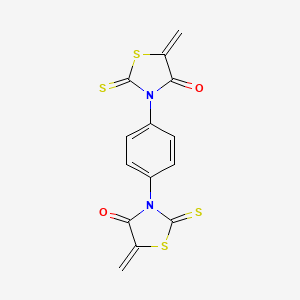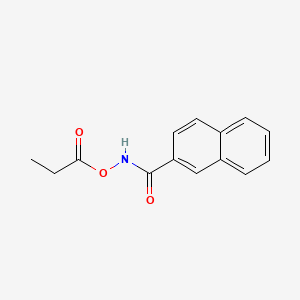
N-(2-Naphthoyl)-O-propionylhydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Naphthoyl)-O-propionylhydroxylamine is an organic compound that belongs to the class of naphthoyl derivatives These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a hydroxylamine group through a propionyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthoyl)-O-propionylhydroxylamine typically involves the reaction of 2-naphthoyl chloride with O-propionylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be used to isolate the pure compound from the reaction mixture.
化学反应分析
Types of Reactions
N-(2-Naphthoyl)-O-propionylhydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoyl compounds.
科学研究应用
N-(2-Naphthoyl)-O-propionylhydroxylamine has several scientific research applications, including:
作用机制
The mechanism of action of N-(2-Naphthoyl)-O-propionylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
N-(2-Naphthoyl)-O-acetylhydroxylamine: Similar structure but with an acetyl group instead of a propionyl group.
N-(2-Naphthoyl)-O-butyryl hydroxylamine: Similar structure but with a butyryl group instead of a propionyl group.
N-(2-Naphthoyl)-O-isobutyryl hydroxylamine: Similar structure but with an isobutyryl group instead of a propionyl group.
Uniqueness
N-(2-Naphthoyl)-O-propionylhydroxylamine is unique due to its specific propionyl linkage, which can influence its reactivity and interaction with biological targets. This structural variation can result in different biological activities and chemical properties compared to its analogs.
属性
CAS 编号 |
76790-18-6 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
(naphthalene-2-carbonylamino) propanoate |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)18-15-14(17)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,15,17) |
InChI 键 |
ARXSNMGEHUTJFA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

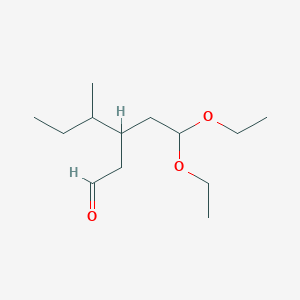
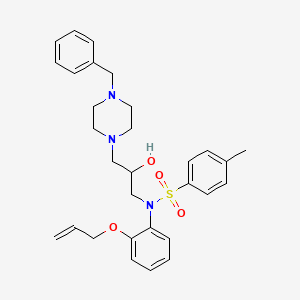
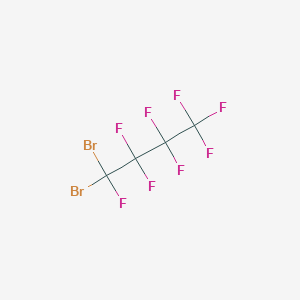

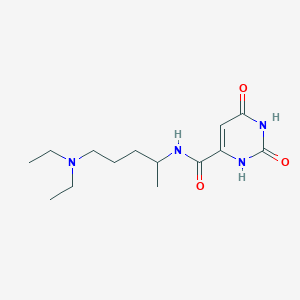
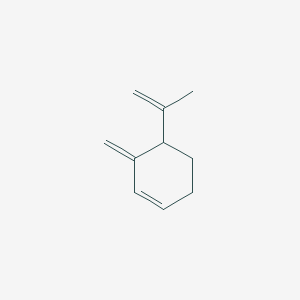
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
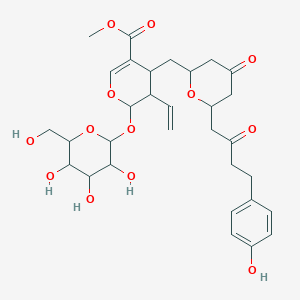
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
